6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety, a dichlorophenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dichloronitrobenzene and an appropriate nucleophile.
Formation of the Triazine Ring: The triazine ring can be formed by the cyclization of cyanuric chloride with appropriate amines under basic conditions.
Coupling Reactions: The final step involves coupling the benzofuran moiety with the triazine ring and the dichlorophenyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the triazine ring may form hydrogen bonds with biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran moiety, a dichlorophenyl group, and a triazine ring
Properties
Molecular Formula |
C17H11Cl2N5O |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H11Cl2N5O/c18-10-5-6-12(11(19)8-10)21-17-23-15(22-16(20)24-17)14-7-9-3-1-2-4-13(9)25-14/h1-8H,(H3,20,21,22,23,24) |
InChI Key |
UFSXDPWUDLQKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=C(C=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
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